
DTPP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DTPP is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DTPP typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include phosphonium salts, amines, and various oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
DTPP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
DTPP has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of DTPP involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through its phosphonium groups, which can form strong bonds with negatively charged sites on the target molecules. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phosphine Oxides: Compounds with similar phosphonium groups but different functional groups.
Phosphonium Salts: Compounds with similar cationic phosphonium centers.
Organophosphorus Compounds: A broad category of compounds containing phosphorus atoms bonded to organic groups.
Uniqueness
DTPP is unique due to its specific arrangement of phosphonium groups and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
37107-08-7 |
|---|---|
Molecular Formula |
C9H23N3O15P5+5 |
Molecular Weight |
568.16 g/mol |
IUPAC Name |
[bis[2-[bis[[hydroxy(oxo)phosphaniumyl]oxymethyl]amino]ethyl]amino]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C9H18N3O15P5/c13-28(14)23-5-10(1-3-11(6-24-29(15)16)7-25-30(17)18)2-4-12(8-26-31(19)20)9-27-32(21)22/h1-9H2/p+5 |
InChI Key |
PBHXLXJLHCENHW-UHFFFAOYSA-S |
SMILES |
C(CN(CO[P+](=O)O)CO[P+](=O)O)N(CCN(CO[P+](=O)O)CO[P+](=O)O)CO[P+](=O)O |
Canonical SMILES |
C(CN(CO[P+](=O)O)CO[P+](=O)O)N(CCN(CO[P+](=O)O)CO[P+](=O)O)CO[P+](=O)O |
Synonyms |
diethylenetriaminopentamethylphosphonic acid DTPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


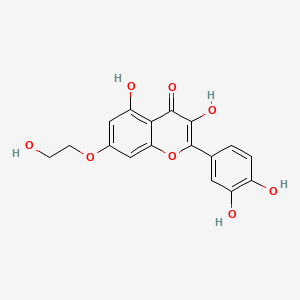
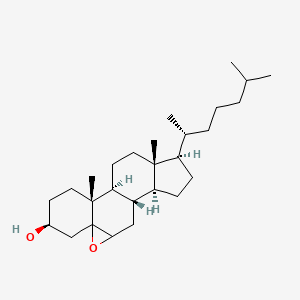
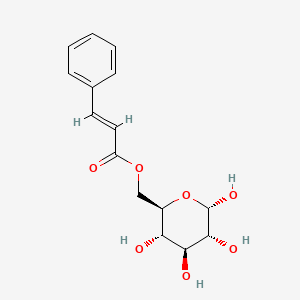
![[(6E,8E,10E,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1239864.png)

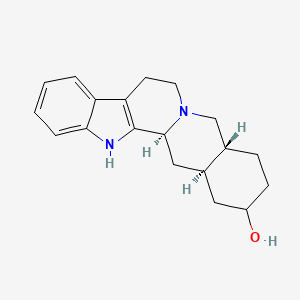
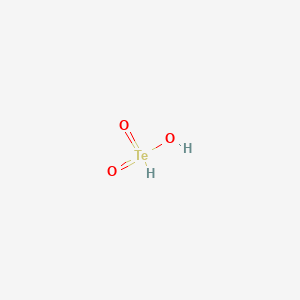
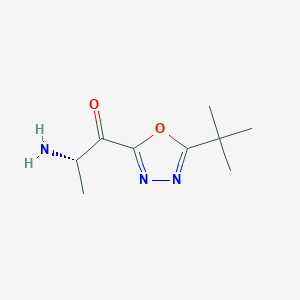
![[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecylsulfanylpropan-2-yl] hexadecanoate](/img/structure/B1239874.png)
![2-hydroxy-N-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide](/img/structure/B1239875.png)
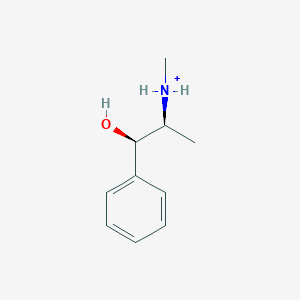
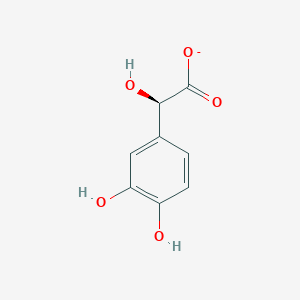
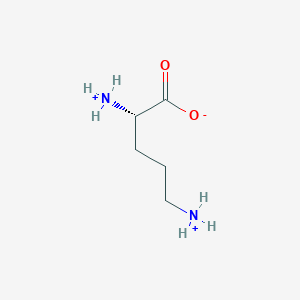
azanide](/img/structure/B1239882.png)
